molecular formula C7H4F4O4S B13557122 4-(Difluoromethoxy)-2-fluorophenylfluoranesulfonate

4-(Difluoromethoxy)-2-fluorophenylfluoranesulfonate

Cat. No.: B13557122
M. Wt: 260.16 g/mol
InChI Key: OCDWAYFYEHTPQJ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethoxy group, a fluorophenyl group, and a fluoranesulfonate group, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate typically involves the difluoromethylation of phenols. One common method includes the use of cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent. The reaction is carried out in dry dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex aromatic compounds with multiple functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated groups enhance its binding affinity and selectivity for these targets, making it a potent inhibitor in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenyl derivatives such as:

Uniqueness

What sets 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C7H4F4O4S

Molecular Weight

260.16 g/mol

IUPAC Name

4-(difluoromethoxy)-2-fluoro-1-fluorosulfonyloxybenzene

InChI

InChI=1S/C7H4F4O4S/c8-5-3-4(14-7(9)10)1-2-6(5)15-16(11,12)13/h1-3,7H

InChI Key

OCDWAYFYEHTPQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)OS(=O)(=O)F

Origin of Product

United States

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